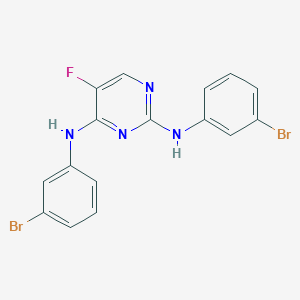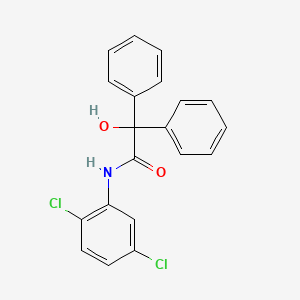
N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine
描述
N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine, also known as BFPDA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BFPDA belongs to the class of pyrimidine derivatives and has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities.
作用机制
The mechanism of action of N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing DNA damage and inhibiting DNA replication. This compound also activates the caspase pathway, leading to apoptosis in cancer cells. Moreover, this compound inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound also exhibits antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. However, this compound has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for the research on N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine. Firstly, more studies are needed to determine the toxicity and pharmacokinetics of this compound. Secondly, the optimal dosage and administration route for this compound need to be determined. Thirdly, more studies are needed to investigate the mechanism of action of this compound. Fourthly, the potential use of this compound as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders, should be explored. Lastly, the development of this compound analogs with improved efficacy and reduced toxicity should be investigated.
In conclusion, this compound is a promising compound that has exhibited potent anticancer, anti-inflammatory, and antimicrobial activities. The synthesis method of this compound involves a copper-catalyzed Ullmann-type coupling reaction. This compound exerts its anticancer activity by inducing DNA damage, inhibiting DNA replication, and activating the caspase pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has several advantages for lab experiments, but its toxicity and pharmacokinetics are not fully understood. There are several future directions for the research on this compound, including the determination of its toxicity and pharmacokinetics, investigation of its mechanism of action, and exploration of its potential use as a therapeutic agent for other diseases.
科学研究应用
N,N'-bis(3-bromophenyl)-5-fluoro-2,4-pyrimidinediamine has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. Additionally, this compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound has exhibited antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
属性
IUPAC Name |
2-N,4-N-bis(3-bromophenyl)-5-fluoropyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2FN4/c17-10-3-1-5-12(7-10)21-15-14(19)9-20-16(23-15)22-13-6-2-4-11(18)8-13/h1-9H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFBVEWGVFCOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3457237.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3457240.png)
![ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate](/img/structure/B3457246.png)
![4-bromo-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B3457249.png)
![2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B3457252.png)
![1,1'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis(1H-pyrrole-2,5-dione)](/img/structure/B3457267.png)

![4,6-diphenylpyridazino[4,5-g]phthalazine-1,9(2H,8H)-dione](/img/structure/B3457281.png)
![6-(3,4-dimethoxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B3457286.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3457290.png)
![N~2~-benzyl-N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3457296.png)
![N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3457304.png)
![2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457314.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-phenylglycinamide](/img/structure/B3457329.png)
